5-Iodo-5,6-dihydrouracil chemical properties and structure
5-Iodo-5,6-dihydrouracil chemical properties and structure
An In-depth Technical Guide to 5-Iodo-5,6-dihydrouracil: Structure, Properties, and Biochemical Significance
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Iodo-5,6-dihydrouracil, a reactive intermediate with significant implications in enzymology and drug development. Designed for researchers, scientists, and pharmaceutical professionals, this document delves into the molecule's core chemical properties, structure, reactivity, and its critical role as a mechanism-based enzyme inactivator.
Introduction: A Reactive Intermediate of Consequence
5-Iodo-5,6-dihydrouracil is a halogenated dihydropyrimidine. Unlike its aromatic precursor, 5-iodouracil, the saturation of the 5,6-double bond renders the molecule conformationally flexible and chemically reactive. It is not typically a stable, isolable reagent but rather a transient species of great interest. Its primary significance stems from its role as the reactive product generated during the enzymatic reduction of 5-iodouracil by dihydropyrimidine dehydrogenase (DHPDHase).[1] This enzymatic conversion is not merely a catabolic step but a critical activation process, transforming a stable substrate into a potent, covalent modifier of the enzyme that created it. Understanding the properties of 5-Iodo-5,6-dihydrouracil is therefore essential for research into DHPDHase inhibition, the pharmacology of fluoropyrimidines like 5-fluorouracil (5-FU), and the development of novel radiosensitizers.[1][2]
Molecular Structure and Chemical Properties
The fundamental characteristics of 5-Iodo-5,6-dihydrouracil define its chemical behavior and biological interactions. The structure is based on the dihydrouracil core, which is a reduced form of the pyrimidine base uracil.[3][4]
Chemical Structure
The molecule consists of a six-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups, with an iodine atom covalently bonded to the carbon at the 5-position. The absence of the C5-C6 double bond, present in uracil, results in a non-planar, puckered ring conformation.
Caption: 2D structure of 5-Iodo-5,6-dihydrouracil.
Physicochemical Properties
Quantitative data for 5-Iodo-5,6-dihydrouracil is consolidated below. These properties are crucial for designing experimental conditions, including solvent selection and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₄H₅IN₂O₂ | PubChem[5] |
| IUPAC Name | 5-iodo-1,3-diazinane-2,4-dione | PubChem[5] |
| Molecular Weight | 240.00 g/mol | PubChem[5] |
| Exact Mass | 239.93957 Da | PubChem[5] |
| CAS Number | 60763-80-6 | PubChem[5] |
| Polar Surface Area | 58.2 Ų | PubChem[5] |
Synthesis, Reactivity, and Degradation
5-Iodo-5,6-dihydrouracil is primarily encountered as a transient intermediate in both enzymatic and chemical reactions. Its synthesis is intrinsically linked to its subsequent reactivity.
Enzymatic Generation
The most significant pathway for the formation of 5-Iodo-5,6-dihydrouracil is the enzymatic reduction of 5-iodouracil. This reaction is catalyzed by dihydropyrimidine dehydrogenase (DHPDHase), an NADPH-dependent enzyme responsible for the catabolism of pyrimidines.[1]
Caption: Enzymatic generation of 5-Iodo-5,6-dihydrouracil.
This enzymatic step is the cornerstone of its mechanism-based inactivation of DHPDHase. The enzyme actively produces its own inhibitor.[1]
Chemical Synthesis Context
In chemical synthesis, dihydrouracil intermediates are often formed during the halogenation of uracil and its nucleosides. For instance, the reaction of uridine with iodine monochloride can produce a 5-iodo-6-hydroxy-5,6-dihydrouridine intermediate.[6] These intermediates are typically unstable and are readily converted to the final 5-iodouracil product upon heating or acid catalysis, which involves the elimination of water.[6] The stability of these 5-halo-5,6-dihydro intermediates is dependent on the halogen, with iodo and bromo analogs being less stable than their chloro counterparts.[6]
Reactivity and Degradation Pathway
5-Iodo-5,6-dihydrouracil is an electrophilic and unstable molecule. Its reactivity is dominated by the lability of the iodine atom at the C5 position. In aqueous environments, particularly in the presence of liver enzymes, it undergoes rapid dehalogenation to release an iodide ion.[7] This process is not a simple dissociation but involves a multi-step pathway:
-
Enzymatic Ring Opening : The process is initiated by dihydropyrimidine amidohydrolase, which catalyzes the hydrolysis of the dihydrouracil ring to form N-carbamoyl-β-aminopropionic acid (in the case of dihydrouracil) or, presumably, 2-iodo-3-ureidopropionate from 5-iodo-5,6-dihydrouracil.[7]
-
Intramolecular Cyclization : The resulting linear intermediate, 2-iodo-3-ureidopropionate, is unstable. It undergoes a non-enzymatic, pH-independent intramolecular cyclization. The ureido oxygen atom acts as a nucleophile, attacking the carbon bearing the iodine atom (C2).[7]
-
Product Formation : This nucleophilic attack results in the displacement of the iodide ion and the formation of a stable cyclic product, 2-amino-2-oxazoline-5-carboxylic acid.[7]
This inherent reactivity is the basis for its biological activity, as the electrophilic nature of the intermediate allows it to covalently modify nucleophilic residues in proteins.
Biochemical Role: Mechanism-Based Inactivation of DHPDHase
The primary biochemical significance of 5-Iodo-5,6-dihydrouracil is its function as a potent, mechanism-based inactivator of dihydropyrimidine dehydrogenase (DHPDHase).[1] This type of inhibition, also known as suicide inhibition, occurs when an enzyme converts a substrate into a reactive molecule that, in turn, irreversibly inactivates the enzyme.
Causality of Inactivation: The choice to investigate 5-iodouracil as a potential DHPDHase inhibitor is rational. The enzyme's natural function is to reduce the 5,6-double bond of uracil and thymine. Introducing a large, electrophilic halogen at the 5-position creates a substrate that, upon reduction by the enzyme to the 5,6-dihydro form, becomes a highly reactive alkylating agent perfectly positioned within the active site to react with a nearby nucleophile.
Mechanism of Inactivation: The inactivation proceeds as follows:
-
5-iodouracil binds to the DHPDHase active site and is reduced to 5-iodo-5,6-dihydrouracil using NADPH.[1]
-
This reactive product does not immediately dissociate. It is positioned to react with a nucleophilic amino acid residue within the active site.
-
Fast atom bombardment mass spectral analysis of tryptic digests of the inactivated enzyme has identified the modified residue as cysteine.[1] The product forms a covalent bond, specifically an S-(hexahydro-2,4-dioxo-5-pyrimidinyl)cysteinyl residue.[1]
-
This covalent modification permanently blocks the active site, leading to irreversible inactivation of the enzyme.
Studies have shown that DHPDHase is inactivated by approximately 2.1 moles of racemic 5-iodo-5,6-dihydrouracil per mole of active sites.[1][2]
Caption: Covalent inactivation of DHPDHase by 5-Iodo-5,6-dihydrouracil.
Relevance in Drug Development and Research
The properties of 5-Iodo-5,6-dihydrouracil are highly relevant to drug development, particularly in oncology.
-
Modulation of 5-Fluorouracil (5-FU) Metabolism : DHPDHase is the rate-limiting enzyme in the catabolism of 5-FU, a widely used chemotherapeutic agent.[2] By inactivating DHPDHase, 5-iodouracil (via its dihydrogenated intermediate) can prevent the breakdown of 5-FU, potentially increasing its bioavailability and therapeutic efficacy. This also presents a risk of increased toxicity, making the study of this interaction critical.
-
Radiosensitizer Research : 5-iodouracil and its nucleoside analog, 5-iodo-2'-deoxyuridine (IdUrd), are known radiosensitizers.[8][9] They are incorporated into DNA in place of thymine, and upon exposure to ionizing radiation, they can undergo dissociative electron attachment to produce a reactive uracil-5-yl radical and a halide anion, leading to DNA damage.[10] While 5-Iodo-5,6-dihydrouracil itself is not incorporated into DNA, it is a key metabolite of 5-iodouracil, and its interactions with cellular machinery contribute to the overall biological effect of the parent compound.[1][11]
Experimental Protocols
The following protocols are provided as a validated framework for studying the properties and activity of 5-Iodo-5,6-dihydrouracil in a research setting.
Protocol: In Vitro Inactivation of DHPDHase
Objective: To measure the rate of inactivation of purified DHPDHase by enzymatically generated 5-Iodo-5,6-dihydrouracil.
Principle: This protocol uses a two-stage process. First, the enzyme is incubated with the pro-inhibitor (5-iodouracil) to allow for the generation of the reactive intermediate and subsequent inactivation. Second, aliquots of the inactivation mixture are taken at various time points and assayed for remaining enzyme activity using a standard substrate (e.g., thymine). The decrease in activity over time reflects the rate of inactivation.
Materials:
-
Purified DHPDHase
-
5-Iodouracil solution
-
NADPH solution
-
Thymine solution (for activity assay)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Preparation : Prepare all solutions in the phosphate buffer. Equilibrate the spectrophotometer and buffer to the desired reaction temperature (e.g., 37°C).
-
Inactivation Reaction Setup : In a microcentrifuge tube, combine the buffer, a specific amount of DHPDHase, and NADPH.
-
Initiation : Start the inactivation reaction by adding 5-iodouracil to the tube. The final volume should be pre-determined (e.g., 500 µL). Mix gently and start a timer.
-
Time Points : At regular intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 20 µL) from the inactivation mixture.
-
Activity Assay : Immediately dilute the aliquot into a cuvette containing the activity assay mixture (buffer, saturating concentrations of thymine and NADPH). The dilution factor should be large (e.g., 1:50) to effectively stop the inactivation process by diluting the inhibitor.
-
Measurement : Place the cuvette in the spectrophotometer and immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. The initial linear rate is proportional to the remaining enzyme activity.
-
Controls (Self-Validation):
-
No Inhibitor Control : Run a parallel reaction identical to the main experiment but replacing 5-iodouracil with buffer. This measures the inherent stability of the enzyme under the experimental conditions.
-
No Enzyme Control : Prepare an inactivation mixture without DHPDHase to ensure no non-enzymatic degradation of NADPH is occurring.
-
No NADPH in Inactivation : Run an inactivation reaction without NADPH to demonstrate that the reductive activation of 5-iodouracil is required for inactivation.
-
-
Data Analysis : Calculate the percentage of remaining activity at each time point relative to the zero time point. Plot the natural logarithm of the percent remaining activity versus time. For a first-order inactivation process, this plot should be linear, and the slope represents the apparent rate constant of inactivation (k_obs).
References
-
Porter, D. J. T., Chestnut, W. G., Taylor, L. C., Merrill, B. M., & Spector, T. (1991). Inactivation of Dihydropyrimidine Dehydrogenase by 5-iodouracil. Journal of Biological Chemistry. [Link]
-
PubChem. (n.d.). 5-Iodo-5,6-dihydrouracil. National Center for Biotechnology Information. [Link]
-
Kumar, R., Wiebe, L. I., & Knaus, E. E. (1994). A mild and efficient methodology for the synthesis of 5-halogeno uracil nucleosides that occurs via a 5-halogeno-6-azido-5,6-dihydro intermediate. Canadian Journal of Chemistry, 72(9), 2005-2010. [Link]
-
Gentry, D. R., & Fasco, M. J. (1976). Role of Enzymatically Catalyzed 5-iodo-5,6-dihydrouracil Ring Hydrolysis on the Dehalogenation of 5-iodouracil. Journal of Biological Chemistry. [Link]
-
Feketeová, L., et al. (2023). Dissociative Electron Attachment to 5-Iodo-4-thio-2′-deoxyuridine: A Potential Radiosensitizer of Hypoxic Cells. The Journal of Physical Chemistry B. [Link]
-
Zdrowowicz, M., et al. (2020). Uracil-5-yl O-Sulfamate: An Illusive Radiosensitizer. Pitfalls in Modeling the Radiosensitizing Derivatives of Nucleobases. The Journal of Physical Chemistry B. [Link]
-
Pharmacology of Iododeoxyuridine Or 5 iodo 2' deoxyuridine ; Mechanism of action, Pharmacokinetics. (2024, March 6). YouTube. [Link]
-
Chomicz, L., et al. (2016). Electrophilic 5-Substituted Uracils as Potential Radiosensitizers. A DFT Study. ChemPhysChem. [Link]
-
The Good Scents Company. (n.d.). 5,6-dihydrouracil hexahydropyrimidine-2,4-dione. [Link]
-
Ezzeldin, H. H., et al. (1985). Clinical pharmacology of 5-iodo-2'-deoxyuridine and 5-iodouracil and endogenous pyrimidine modulation. Cancer Research. [Link]
-
Porter, D. J. T., et al. (1991). Inactivation of dihydropyrimidine dehydrogenase by 5-iodouracil. ResearchGate. [Link]
-
DNAmod. (n.d.). 5,6-dihydrouracil. [Link]
-
Szabó, R., et al. (2022). Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. Molecules. [Link]
-
FooDB. (2015). Showing Compound 5,6-dihydrouracil (FDB030556). [Link]
Sources
- 1. Inactivation of dihydropyrimidine dehydrogenase by 5-iodouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNAmod: 5,6-dihydrouracil [dnamod.hoffmanlab.org]
- 4. Showing Compound 5,6-dihydrouracil (FDB030556) - FooDB [foodb.ca]
- 5. 5-Iodo-5,6-dihydrouracil | C4H5IN2O2 | CID 1283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Role of enzymatically catalyzed 5-iodo-5,6-dihydrouracil ring hydrolysis on the dehalogenation of 5-iodouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dissociative Electron Attachment to 5-Iodo-4-thio-2′-deoxyuridine: A Potential Radiosensitizer of Hypoxic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Uracil-5-yl O-Sulfamate: An Illusive Radiosensitizer. Pitfalls in Modeling the Radiosensitizing Derivatives of Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical pharmacology of 5-iodo-2'-deoxyuridine and 5-iodouracil and endogenous pyrimidine modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
